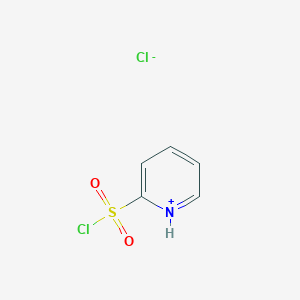

2-Chlorosulfonyl-pyridinium chloride

Description

Significance in Modern Organic Synthesis Methodologies

The primary significance of 2-chlorosulfonyl-pyridinium chloride in contemporary organic synthesis lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is harnessed in the construction of diverse molecular frameworks. For instance, it is a key reagent in the synthesis of piperidine (B6355638) derivatives, which are being investigated as potential tachykinin receptor antagonists. Furthermore, its hydrochloride salt, 2-pyridinesulfonyl chloride hydrochloride, is instrumental in preparing benzamides that act as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulators, compounds with therapeutic potential for metabolic syndromes.

Scope and Relevance in Contemporary Chemical Science

The relevance of this compound extends beyond specific synthetic applications to the broader field of medicinal chemistry and drug discovery. The pyridinesulfonyl group, which this reagent efficiently installs, is a common structural motif in many biologically active molecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, metabolic stability, and binding affinity to biological targets. The continued exploration of new chemical entities for various therapeutic areas ensures the sustained importance of reagents like this compound in the synthetic chemist's toolbox.

Historical Context of Pyridine (B92270) Sulfonyl Chloride Reagents

The development of pyridine sulfonyl chloride reagents is rooted in the broader history of sulfonation chemistry. Early methods for the sulfonation of pyridine itself were harsh, requiring high temperatures and long reaction times. For example, O. Fischer first described the sulfonation of pyridine with concentrated sulfuric acid at temperatures between 300 to 350 °C in 1882, achieving a 50% yield of pyridine-3-sulfonic acid after 24 hours. google.com Subsequent research focused on milder and more efficient methods. In 1943, McElvain and Goese demonstrated that the addition of mercuric sulfate (B86663) could lower the reaction temperature to 230 °C and increase the yield. google.com

The preparation of pyridine sulfonyl chlorides from their corresponding sulfonic acids or other precursors marked a significant advancement, providing chemists with more versatile and reactive intermediates. These reagents offered a more controlled and efficient way to introduce the pyridinesulfonyl group into organic molecules compared to direct sulfonation. The evolution of these reagents has been driven by the increasing demand for complex pyridine-containing compounds in various fields, particularly in the pharmaceutical industry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111480-84-3 |

| Molecular Formula | C₅H₅Cl₂NO₂S |

| Molecular Weight | 214.07 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 77-81 °C |

| Boiling Point | 314.4 °C at 760 mmHg |

Research Findings: Synthesis of Bioactive Molecules

This compound and its hydrochloride salt are valuable reagents in the synthesis of molecules with potential therapeutic applications. Below are examples of its use in the preparation of tachykinin receptor antagonists and 11β-HSD1 inhibitors.

Synthesis of Piperidine Derivatives as Tachykinin Receptor Antagonists

This compound is utilized in the synthesis of piperidine-based compounds that have been investigated for their potential as tachykinin receptor antagonists. These receptors are involved in various physiological processes, and their modulation is a target for treating several diseases.

Specific reaction details for the synthesis of piperidine derivatives using this reagent are proprietary and not publicly available in detail.

Synthesis of Benzamides as 11β-HSD1 Inhibitors

2-Pyridinesulfonyl chloride hydrochloride serves as a key building block in the synthesis of benzamides designed to inhibit the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Inhibition of this enzyme is a promising strategy for the treatment of metabolic disorders.

Detailed experimental procedures from specific research studies are often proprietary. General synthetic schemes show the reaction of an appropriate amine with 2-pyridinesulfonyl chloride hydrochloride in the presence of a base to form the desired sulfonamide.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5Cl2NO2S |

|---|---|

Molecular Weight |

214.07 g/mol |

IUPAC Name |

pyridin-1-ium-2-sulfonyl chloride;chloride |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |

InChI Key |

XAJWHCVLZBSLNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorosulfonyl Pyridinium Chloride

Direct Halogenation Approaches

Direct halogenation methods focus on the introduction of the chloro- and sulfonyl- functionalities in a direct manner from readily available pyridine (B92270) derivatives.

Chlorination of Pyridine Sulfonic Acid

A primary and logical route to 2-chlorosulfonyl-pyridinium chloride is the direct chlorination of its corresponding sulfonic acid, pyridine-2-sulfonic acid. This transformation is a standard method for synthesizing sulfonyl chlorides from sulfonic acids. The reaction typically employs strong chlorinating agents capable of converting the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl).

Commonly utilized reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). rsc.orggoogleapis.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. rsc.org The general mechanism involves the activation of the sulfonic acid by the chlorinating agent, followed by nucleophilic attack of the chloride ion. When using thionyl chloride, a catalyst such as N,N-dimethylformamide (DMF) or pyridine can be employed to form a more reactive intermediate. rsc.org

For the synthesis of pyridine-3-sulfonyl chloride, a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for several hours. chemicalbook.com A similar protocol can be applied for the 2-isomer. After the reaction, the product is typically isolated by removing the excess chlorinating agent and byproducts, often through distillation, followed by purification.

| Chlorinating Agent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., toluene, acetonitrile), often with a catalyst (e.g., DMF) | SO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Heating, often in a solvent like phosphorus oxychloride or chlorobenzene | POCl₃, HCl |

Direct Reaction of Pyridine with Chlorosulfonic Acid

The direct reaction of pyridine with chlorosulfonic acid (ClSO₃H) is a well-known reaction in organic chemistry. However, this reaction does not typically lead to C-sulfonylation at the 2-position to form 2-chlorosulfonyl-pyridine. Instead, the highly electrophilic sulfur atom in chlorosulfonic acid reacts with the nucleophilic nitrogen atom of the pyridine ring. This results in the formation of the pyridinium-1-sulfonate zwitterion, also known as the sulfur trioxide pyridine complex.

This complex is a stable, solid, and mild sulfonating agent itself, used in various other reactions. The electron-deficient nature of the pyridine ring, which is further deactivated by protonation under the strong acidic conditions of chlorosulfonic acid, makes direct electrophilic substitution on the carbon atoms of the ring highly unfavorable. Therefore, this method is not a viable pathway for the synthesis of this compound.

Sulfonylation-Based Synthesis Pathways

These methods involve the initial introduction of a sulfur-containing group onto the pyridine ring, which is subsequently converted into the desired sulfonyl chloride.

Pyridine Sulfonylation Followed by Subsequent Chlorination

This two-step approach is a more feasible strategy than direct C-sulfonylation. The first step involves the synthesis of pyridine-2-sulfonic acid, which then undergoes chlorination as described in section 2.1.1.

The synthesis of pyridine-2-sulfonic acid can be achieved through various methods, such as the oxidation of 2-mercaptopyridine (B119420) (pyridin-2-thione). The oxidation can be carried out using strong oxidizing agents. Once pyridine-2-sulfonic acid is obtained and purified, it serves as the direct precursor for the final chlorination step to yield this compound.

Utilization of Sodium Sulfoxide (B87167) Sulfide (B99878) with Hydrogen Chloride

There is no information available in the surveyed scientific literature describing a synthetic methodology for this compound that utilizes sodium sulfoxide sulfide and hydrogen chloride. This pathway does not appear to be a documented or common route for the preparation of this compound.

Indirect Preparations and Precursor Chemistry

Several indirect methods, starting from precursors other than pyridine or pyridine sulfonic acid, have been developed. These routes often involve the formation of a sulfur-containing intermediate that is then oxidized and chlorinated.

One prominent method begins with 2-mercaptopyridine (pyridin-2-thione). In a procedure, 2-mercaptopyridine is dissolved in concentrated sulfuric acid and cooled. An aqueous sodium hypochlorite (B82951) solution is then added slowly, leading to an oxidative chlorination reaction that forms pyridine-2-sulfonyl chloride with a reported yield of 72%.

Another significant precursor is 2,2′-dipyridyl disulfide . This compound can be treated with chlorine or bromine in a solvent like petroleum ether or dichloromethane (B109758). This reaction cleaves the disulfide bond and generates the 2-pyridinesulfenyl halide. This intermediate can then be further processed to yield the desired sulfonyl chloride. chemicalbook.com

A third pathway utilizes sodium 2-pyridinesulfinate . This salt can be converted to the sulfonyl chloride through reaction with a suitable chlorinating agent. For instance, treating a suspension of sodium 2-pyridinesulfinate in dichloromethane with N-chlorosuccinimide (NCS) generates a crude solution of the sulfonyl chloride. chemicalbook.com This in-situ generated product is often used immediately in subsequent reactions without isolation. chemicalbook.com

| Precursor | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 2-Mercaptopyridine | Concentrated H₂SO₄, Sodium Hypochlorite (aq) | 72% | |

| 2,2′-Dipyridyl Disulfide | Chlorine (Cl₂) or Bromine (Br₂) | Not specified | chemicalbook.com |

| Sodium 2-pyridinesulfinate | N-Chlorosuccinimide (NCS) | Used in-situ | chemicalbook.com |

Generation from 2,2′-Dipyridyl Disulfide Derivatives

One established method for preparing pyridine-2-sulfonyl chloride involves the oxidative cleavage of a disulfide bond. chemicalbook.com The starting material for this route is 2,2′-dipyridyl disulfide. The reaction is typically carried out by treating the disulfide with a halogenating agent such as chlorine or bromine.

The process involves dissolving 2,2′-dipyridyl disulfide in a suitable organic solvent, for instance, petroleum ether or dichloromethane. chemicalbook.com The halogen is then introduced into the mixture at approximately 20 °C. The reaction proceeds over one to two hours, resulting in the formation of the corresponding 2-pyridinesulfenyl halide. Subsequent isolation, which involves the evaporation of the solvent, yields the desired product. chemicalbook.com

Table 1: Synthesis via 2,2′-Dipyridyl Disulfide

| Starting Material | Reagents | Solvent(s) | Reaction Time | Product |

|---|

Synthesis from Sodium Pyridine-2-sulfinate

An alternative route to pyridine-2-sulfonyl chloride utilizes sodium pyridine-2-sulfinate as the precursor. This method relies on the chlorination of the sulfinate salt. The reaction is commonly performed by treating a suspension of sodium pyridine-2-sulfinate with N-chlorosuccinimide (NCS). chemicalbook.com

In a typical procedure, the sodium salt is suspended in dichloromethane, to which NCS is added. The reaction is allowed to proceed for about an hour. Following the reaction, the mixture is filtered, often through a celite plug, to yield a crude solution of the sulfonyl chloride. chemicalbook.com This solution is often used directly in subsequent reactions without extensive purification. chemicalbook.com

Table 2: Synthesis via Sodium Pyridine-2-sulfinate

| Starting Material | Reagent | Solvent | Reaction Time |

|---|

NaClO₂-Mediated Oxidative Chlorination of Azaarenethiols

A more recent and efficient method involves the oxidative chlorination of azaarenethiols, such as pyridine-2-thiol, using sodium chlorite (B76162) (NaClO₂). This approach is noted for its simplicity and use of an environmentally benign solvent. scispace.comresearchgate.netfigshare.com

This method facilitates the preparation of azaarenesulfonyl chlorides in good yields. researchgate.net A key advantage of this process is the use of water as the solvent. scispace.comfigshare.com The purification of the product is straightforward, typically requiring simple extraction and concentration steps. This process provides a convenient and effective route to the desired sulfonyl chlorides. researchgate.net

Table 3: Synthesis via NaClO₂-Mediated Oxidative Chlorination

| Starting Material | Key Reagent | Solvent | Key Advantages |

|---|

Comparative Analysis of Synthetic Routes

Each of the described synthetic methodologies possesses distinct characteristics that influence its suitability for different applications, particularly concerning reaction yield, regioselectivity, efficiency, and scalability.

Reaction Yield and Regioselectivity Considerations

NaClO₂-Mediated Oxidative Chlorination: This method is reported to provide products in "good yields". researchgate.net The purification process is described as easy, involving simple extraction and concentration, which contributes to a higher isolated yield. figshare.com

Synthesis from Sodium Pyridine-2-sulfinate: While specific yields for the formation of pyridine-2-sulfonyl chloride are not always detailed, the crude solution is often used directly in subsequent steps. In one documented example of a multi-step synthesis, the final product was obtained in a 12% yield, which may reflect the reactivity and stability of the intermediate sulfonyl chloride generated via this route. chemicalbook.com

Generation from 2,2′-Dipyridyl Disulfide: The yield for this method can be variable. The product is described as a yellow powder with a pungent odor, and like the sulfinate route, it is often generated as needed for immediate use. chemicalbook.com

Regarding regioselectivity, all three methods exhibit excellent control. The functional group is introduced specifically at the 2-position of the pyridine ring because the starting materials (2,2′-dipyridyl disulfide, sodium pyridine-2-sulfinate, and pyridine-2-thiol) are already substituted at this position. This inherent pre-functionalization ensures that the sulfonyl chloride group is formed exclusively at the desired location.

Methodological Efficiency and Scalability Assessment

Methodological Efficiency: The NaClO₂-mediated method stands out for its efficiency. The use of water as a solvent and a simple purification protocol makes it an attractive and practical option. scispace.comresearchgate.net The synthesis from sodium pyridine-2-sulfinate is also relatively efficient for laboratory-scale preparations, with a short reaction time of about one hour. chemicalbook.com The disulfide method, requiring the handling of chlorine or bromine gas and a reaction time of one to two hours, may be considered slightly less efficient from a procedural standpoint. chemicalbook.com

Scalability: The scalability of sulfonyl chloride synthesis can present significant challenges. mdpi.com The NaClO₂-mediated process, with its use of readily available reagents and water as a solvent, shows promise for scalability. researchgate.netfigshare.com However, large-scale oxidative reactions require careful thermal management. The synthesis from sodium pyridine-2-sulfinate and NCS is a common laboratory procedure, but the cost of NCS and potential for exothermic reactions could be limiting factors on an industrial scale. The route from 2,2′-dipyridyl disulfide involves the use of chlorine or bromine, which requires specialized equipment for handling on a large scale due to safety and corrosion concerns. The production of aryl sulfonyl chlorides in general often involves hazardous reagents like chlorosulfonic acid, highlighting the need for carefully controlled and often automated continuous systems for safe, large-scale manufacturing. mdpi.com

Table 4: Comparative Summary of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Efficiency & Scalability Notes |

|---|---|---|---|---|

| From Disulfide | 2,2′-Dipyridyl Disulfide | Cl₂ or Br₂ | Variable; often used crude | Requires handling of hazardous halogens, potentially limiting scalability. chemicalbook.com |

| From Sulfinate | Sodium Pyridine-2-sulfinate | N-Chlorosuccinimide | Variable; often used crude | Simple and rapid lab-scale method; scalability may be limited by reagent cost and thermal control. chemicalbook.com |

Reaction Mechanisms and Pathways Involving 2 Chlorosulfonyl Pyridinium Chloride

Mechanistic Insights into Sulfonylation Reactions

Sulfonylation reactions involve the introduction of a sulfonyl group into a molecule. 2-Chlorosulfonyl-pyridinium chloride, with its activated sulfonyl group, is a potential reagent in such transformations.

The primary pathway for sulfonyl group introduction using this compound involves nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the pyridinium (B92312) ring makes the sulfur atom exceptionally susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.

The general steps of this pathway are:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom of the sulfonyl chloride.

Transition State: A trigonal bipyramidal transition state is formed.

Leaving Group Departure: The chloride ion (Cl-) is displaced, leading to the formation of a new bond between the nucleophile and the sulfonyl group.

This mechanism is central to the formation of sulfonamide and sulfonate ester derivatives, as detailed in the following sections.

Nucleophilic Substitution Reactions

This compound is a versatile reagent for the synthesis of various sulfonyl derivatives through nucleophilic substitution at the sulfur center.

Primary and secondary amines readily react with this compound to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds.

The mechanism follows the general nucleophilic substitution pathway:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.

A tetrahedral intermediate is formed.

The chloride ion is eliminated as a leaving group.

A proton is subsequently lost from the nitrogen atom, often facilitated by a base (which can be another molecule of the amine or an added scavenger like pyridine), to yield the neutral sulfonamide.

The reaction can be represented as: Py+-SO2Cl + R-NH2 → Py+-SO2-NH-R + HCl

A variety of amine nucleophiles can be employed in this reaction, leading to a diverse range of sulfonamides.

| Amine Type | Product | General Yield |

| Primary Aliphatic Amines | N-Alkyl-2-pyridinesulfonamide | High |

| Primary Aromatic Amines | N-Aryl-2-pyridinesulfonamide | Good to High |

| Secondary Aliphatic Amines | N,N-Dialkyl-2-pyridinesulfonamide | Good |

| Secondary Heterocyclic Amines | N-(Heterocyclyl)-2-pyridinesulfonamide | Good to High |

Note: Yields are generalized and can vary based on specific substrates and reaction conditions.

Alcohols and phenols act as nucleophiles, attacking this compound to produce sulfonate esters. This reaction is crucial for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The mechanism is analogous to that of sulfonamide formation:

The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom.

A tetrahedral intermediate is formed.

The chloride ion is expelled.

Deprotonation of the resulting oxonium ion, typically by a base such as pyridine (B92270), affords the final sulfonate ester.

The utility of this reaction is highlighted by the conversion of poorly leaving hydroxyl groups into highly effective sulfonate leaving groups.

| Alcohol Type | Product | Relative Rate |

| Primary Alcohols | Alkyl 2-pyridinesulfonate | Fast |

| Secondary Alcohols | Alkyl 2-pyridinesulfonate | Moderate |

| Tertiary Alcohols | Alkyl 2-pyridinesulfonate | Slow/No Reaction |

| Phenols | Aryl 2-pyridinesulfonate | Moderate to Fast |

Note: Relative rates are general trends and can be influenced by steric and electronic factors.

The structure of this compound presents two primary electrophilic sites for nucleophilic attack: the sulfur atom of the sulfonyl chloride group and the carbon atoms of the pyridinium ring (primarily the C2 and C4 positions).

Attack at the Sulfonyl Center: As discussed, the sulfur atom is highly electrophilic due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing pyridinium ring. This makes it a prime target for a wide range of nucleophiles, leading to the formation of sulfonyl derivatives. This is generally the major reaction pathway observed.

Attack at the Pyridine Ring: Pyridinium salts are known to be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The positive charge on the nitrogen atom activates the ring towards attack by strong nucleophiles. Studies on related 2-sulfonylpyridines and 2-sulfonylpyrimidines have shown that nucleophilic attack can occur at the C2 position, displacing the sulfonyl group. nih.govacs.org

The regioselectivity of the nucleophilic attack is a critical consideration in the synthetic application of this compound. The outcome of the reaction—whether the nucleophile attacks the sulfonyl sulfur or a carbon atom of the pyridine ring—is influenced by several factors:

Nature of the Nucleophile: "Soft" nucleophiles, such as thiols, tend to favor attack at the "soft" sulfonyl sulfur, while "hard" nucleophiles might have a greater propensity to attack the "harder" carbon centers of the pyridine ring.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.

Steric Hindrance: The steric bulk of the nucleophile and any substituents on the pyridine ring can direct the attack to the more sterically accessible electrophilic site.

While the predominant reactivity of this compound is centered on the sulfonyl group, the potential for competitive nucleophilic attack on the activated pyridine ring must be considered, especially when using highly reactive nucleophiles or under forcing reaction conditions.

Pyridinium Cation Role in Catalysis

The pyridinium cation, the conjugate acid of pyridine, plays a significant role in various catalytic processes. wikipedia.org Its aromatic nature and positive charge are key to its reactivity. wikipedia.org As an N-heterocyclic aromatic cation, it can participate in reactions as a Lewis acid, an anion receptor, or as a precursor to radical species through electron transfer processes. rsc.orgacs.org The electrophilicity of the ring carbons is enhanced compared to neutral pyridine, making the cation susceptible to nucleophilic attack. This activation is a cornerstone of its catalytic utility, particularly in the dearomatization of the pyridine ring to form valuable intermediates like dihydropyridines. rsc.org

Catalytic Pathways Mediated by Pyridine as a Base

Pyridine and its derivatives are effective catalysts in reactions where they function as a base. Two primary pathways are recognized: nucleophilic catalysis and general base catalysis. In nucleophilic catalysis, the pyridine nitrogen directly attacks an electrophilic center, forming a reactive pyridinium intermediate. This intermediate is more susceptible to subsequent reaction (e.g., hydrolysis) than the original substrate.

In contrast, general base catalysis involves pyridine abstracting a proton from a nucleophile (like water or an alcohol) in the rate-determining step, thereby increasing the nucleophile's reactivity without covalently bonding to the substrate's core electrophilic atom. rsc.org Studies on the hydrolysis of aryl acetates have shown that while nucleophilic catalysis is often the dominant mechanism for pyridine, a slower general base-catalyzed pathway can also be detected. rsc.org For sterically hindered pyridines, such as those with a substituent at the 2-position, nucleophilic catalysis is prevented, making the general base pathway the primary mode of action. rsc.org This demonstrates pyridine's versatility in promoting reactions through distinct base-mediated mechanisms depending on the steric and electronic environment.

Vinylogous Nucleophilic Catalysis Facilitation

Vinylogous nucleophilic catalysis is a specific pathway where the nucleophilic catalyst attacks a substrate at a remote, vinylogous position (a carbon-carbon double bond away from the reactive center) rather than directly at the electrophilic atom. This is also known as an SN2' type of catalysis. Pyridine bases have been shown to mediate this type of catalysis effectively.

In the hydrolysis of ethenesulphonyl chloride, evidence points towards a mechanism of vinylogous nucleophilic catalysis. rsc.orgrsc.org Instead of a direct attack on the sulfur atom, the pyridine base attacks the terminal carbon of the vinyl group. This leads to the formation of a sulfene (B1252967) intermediate, which is subsequently hydrolyzed. This pathway highlights the ability of the pyridinium system to facilitate reactions through unconventional, multi-step sequences that proceed via reactive intermediates. rsc.orgrsc.org

| Reaction | Substrate | Catalyst | Proposed Mechanism | Key Intermediate |

|---|---|---|---|---|

| Hydrolysis | Ethenesulphonyl chloride | Pyridine Bases | Vinylogous Nucleophilic Catalysis (SN2') | Sulfene |

| Hydrolysis | Aryl Acetates | Pyridine | Nucleophilic & General Base Catalysis | Acyl-pyridinium ion |

Complex Reaction Manifolds

The reactivity of pyridinium compounds extends to complex reaction manifolds, including various forms of cycloadditions and reactions involving radical intermediates. These pathways enable the construction of intricate molecular architectures that are otherwise difficult to access.

[2+2] Cycloaddition Reactions with Unsaturated Compounds

While direct examples involving this compound in [2+2] cycloadditions are not extensively documented, the reactivity of related compounds provides a model for this transformation. For instance, chlorosulfonyl isocyanate readily undergoes [2+2] cycloaddition reactions with unsaturated compounds like vinyl ethers. rsc.org In these reactions, the electron-deficient sulfonyl group significantly influences the reactivity and stereochemical outcome. A proposed stereochemical model for the transition state suggests that the reaction proceeds in a way that minimizes steric hindrance, based on the most favorable ground-state conformations of the reactants. rsc.org This type of cycloaddition is a powerful tool for constructing four-membered rings, which are key components in various complex molecules. The principles from these analogous systems suggest that the electrophilic nature of the sulfonyl group attached to a pyridinium ring could facilitate similar cycloaddition pathways.

Single Electron Transfer (SET) Mechanisms and Diradical Intermediates in Cycloadditions

Pyridinium salts are effective electron acceptors and can initiate reactions through single-electron transfer (SET) mechanisms. nih.govrsc.org Upon SET, a pyridinyl radical is formed, which is a key intermediate in various transformations. acs.org This reactivity has been harnessed in cycloaddition reactions to generate complex products under mild, often photochemical, conditions.

One prominent example involves the photoinduced [3+2] cycloaddition of N-N pyridinium ylides. researchgate.net In this process, an energy transfer (EnT) from a photosensitizer leads to the formation of a triplet-state diradical of the pyridinium ylide. This diradical intermediate then engages in a stepwise cycloaddition with alkenes. researchgate.net This pathway is distinct from concerted cycloadditions and allows for the formation of synthetically challenging pyridyl lactams with high diastereoselectivity. researchgate.net

Another approach involves the direct SET from a catalytically generated intermediate to a pyridinium salt. In N-heterocyclic carbene (NHC) catalysis, the Breslow intermediate is sufficiently reducing to transfer an electron to an N-amidopyridinium salt. nih.gov This SET event generates a homoenolate radical and an amidyl radical. The subsequent coupling of the homoenolate radical to the C4 position of the pyridinium salt forges a new C-C bond, demonstrating a powerful method for pyridine functionalization. nih.gov These SET-initiated pathways underscore the utility of pyridinium salts in radical-based cycloadditions, proceeding through discrete radical or diradical intermediates to achieve unique reactivity. acs.orgnih.govrsc.org

| Reaction Type | Pyridinium Derivative | Initiation Method | Key Intermediate | Mechanism |

|---|---|---|---|---|

| [3+2] Cycloaddition | N-N Pyridinium Ylide | Photoinduced Energy Transfer (EnT) | Triplet Diradical | Stepwise Radical Addition |

| C-C Bond Formation | N-Amidopyridinium Salt | Single Electron Transfer (SET) from Breslow Intermediate | Homoenolate Radical & Amidyl Radical | Radical Coupling |

| Allylation | Pyridinium Ion | Photochemical SET Reduction | Pyridinyl Radical | Radical-Radical Coupling |

Mechanistic Models for Dehydration Reactions Catalyzed by Pyridine Analogs

Pyridine and its structural analogs play crucial roles in biological catalysis, particularly in enzymatic reactions that involve dehydration. A relevant mechanistic model can be found in the biosynthesis of thiopeptide natural products, where an enzyme known as a pyridine synthase constructs the central pyridine core. nih.gov

The mechanism involves a formal [4+2] cycloaddition to form a cyclic hemiaminal intermediate. nih.gov This intermediate must then undergo dehydration and subsequent elimination to form the final, aromatized pyridine ring. It is proposed that the pyridine synthase enzyme utilizes an active site base to facilitate the crucial dehydration step. nih.gov This enzymatic strategy highlights a fundamental mechanistic principle: the pyridine framework itself, or residues within an enzyme active site designed to handle such frameworks, can mediate the removal of water to drive the formation of stable aromatic systems. This bio-inspired model provides a basis for understanding how pyridine analogs can be involved in complex, multi-step transformations that include catalyzed dehydration. nih.gov

Supramolecular Interactions in Reaction Pathways (e.g., Hydrogen Bonding, Cation-π)

In the reaction pathways involving this compound, supramolecular interactions such as hydrogen bonding and cation-π interactions can play a significant, albeit often subtle, role in influencing reaction rates, selectivity, and the stabilization of intermediates and transition states. While specific experimental studies detailing these interactions for this compound are not extensively documented in publicly available research, the well-established principles of supramolecular chemistry involving pyridinium salts allow for a comprehensive understanding of their potential impact.

The structure of this compound, featuring a positively charged pyridinium ring, a sulfonyl chloride group, and a chloride counter-ion, presents multiple opportunities for non-covalent interactions.

Hydrogen Bonding

The pyridinium cation is a notable hydrogen bond donor. The hydrogen atom attached to the nitrogen atom is acidic and can form hydrogen bonds with suitable acceptors. In the context of its own salt, the chloride anion (Cl⁻) is a primary hydrogen bond acceptor. This interaction can lead to the formation of ion pairs or larger aggregates in solution, which can modulate the reactivity of the sulfonyl chloride group.

In a reaction mixture, other components such as solvents, reactants, or catalysts with hydrogen bond acceptor sites (e.g., oxygen or nitrogen atoms) can compete with the chloride ion to form hydrogen bonds with the pyridinium cation. For instance, in the presence of an alcohol or an amine nucleophile, hydrogen bonding can occur between the pyridinium N-H and the nucleophile. This pre-association can serve to orient the nucleophile for subsequent attack on the electrophilic sulfur atom of the sulfonyl chloride group, potentially influencing the stereochemical outcome or rate of the reaction.

Cation-π Interactions

The electron-deficient pyridinium ring of this compound makes it an excellent candidate for participating in cation-π interactions. This non-covalent interaction occurs between a cation and the electron-rich face of a π-system, such as an aromatic ring or a double bond. In reaction pathways, cation-π interactions can be crucial for molecular recognition, conformational control, and the stabilization of transition states. nih.gov

When a reactant or a solvent molecule possesses an aromatic ring, it can engage in a cation-π interaction with the pyridinium ring of this compound. This interaction can have several consequences:

Conformational Control: Intramolecular or intermolecular cation-π interactions can lock the molecule into a specific conformation. This can be particularly important in stereoselective synthesis, where one face of the pyridinium ring might be shielded by an interacting aromatic group, directing the approach of a nucleophile to the other face. psu.edu

Transition State Stabilization: The transition states of many reactions involving pyridinium compounds are charged. A proximate aromatic ring can stabilize this charge through a cation-π interaction, thereby lowering the activation energy and accelerating the reaction. Computational studies have shown that cation-π interactions can be involved in the transition structures of reactions catalyzed by pyridinium ions. nih.gov

Modulation of Reactivity: The electrophilicity of the sulfonyl chloride group can be influenced by cation-π interactions. The proximity of an electron-rich aromatic ring could potentially modulate the electron density at the sulfur atom.

The interaction energies for pyridinium-π systems have been experimentally estimated to be in the range of -0.5 to -2.6 kcal/mol in solution, and ab initio molecular orbital calculations have estimated stabilization energies of about -7.9 to -9.4 kcal/mol for the interaction between an N-methylpyridinium cation and benzene (B151609) in a parallel orientation. psu.edu

The interplay of these supramolecular forces—hydrogen bonding and cation-π interactions—can create a complex reaction environment where the precise orientation and reactivity of the reactants are finely tuned. While direct evidence for this compound is pending, the established principles for analogous pyridinium systems strongly suggest the importance of these interactions in its chemical behavior.

Data on Supramolecular Interactions in Pyridinium Systems

The following table summarizes general findings on supramolecular interactions in pyridinium systems, which can be considered analogous to the expected behavior of this compound.

| Interaction Type | Interacting Species | Typical Energy/Distance | Potential Influence on Reaction Pathways |

| Hydrogen Bonding | Pyridinium (N-H) as donor, Chloride (Cl⁻) as acceptor | N-H⋯Cl distances are well-defined in crystal structures nih.gov | Formation of ion pairs/aggregates, modulation of nucleophile accessibility. |

| Hydrogen Bonding | Pyridinium (N-H) as donor, Nucleophile (e.g., R-OH, R-NH₂) as acceptor | Varies based on nucleophile basicity | Pre-association and orientation of the nucleophile for attack. |

| Cation-π Interaction | Pyridinium ring as cation, Aromatic ring (e.g., benzene) as π-system | Stabilization energies of -7.9 to -9.4 kcal/mol (calculated) psu.edu | Conformational control, transition state stabilization, stereochemical direction. |

| Cation-π Interaction | Pyridinium ring as cation, Alkene/Alkyne as π-system | Weaker than with aromatic systems | Can influence reactions involving unsaturated substrates. |

Advanced Applications in Organic Synthesis

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The strategic importance of 2-Chlorosulfonyl-pyridinium chloride is most evident in its application as a key building block for high-value pharmaceutical targets. Its ability to readily react with nucleophiles, primarily amines, to form stable sulfonamide linkages is a cornerstone of its utility.

Building Blocks for Drug Discovery

In the landscape of drug discovery, the assembly of molecular libraries with diverse structures is paramount. This compound serves as a crucial building block in this endeavor. The pyridylsulfonamide group it helps to create is considered a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. By reacting this sulfonyl chloride with a variety of amine-containing fragments, medicinal chemists can rapidly generate large numbers of novel compounds for screening. The physicochemical properties imparted by the pyridylsulfonyl group, such as improved solubility and metabolic stability, make it an attractive component in the design of new drug candidates.

Preparation of Tachykinin Receptor Antagonists (Piperidine Derivatives)

A notable application of this compound is in the synthesis of piperidine (B6355638) derivatives that function as tachykinin receptor antagonists. Tachykinin receptors, such as the neurokinin-1 (NK1) receptor, are implicated in pain, inflammation, and the emetic reflex. Antagonists of these receptors are therefore valuable therapeutic agents. The synthesis of these complex molecules often involves the coupling of a piperidine core structure with 2-pyridinesulfonyl chloride. This reaction forms a key sulfonamide bond that is integral to the final structure and biological activity of the antagonist. While specific synthetic details for commercial drugs are often proprietary, the general strategy involves reacting an amino-functionalized piperidine with the sulfonyl chloride in the presence of a base to afford the desired pyridylsulfonamide-containing antagonist. nih.govnih.gov

Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 Modulators (Benzamide Derivatives)

The reagent is also instrumental in preparing benzamide (B126) derivatives that act as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.gov This enzyme is a key therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as it is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. mdpi.comsci-hub.st The inhibition of 11β-HSD1 can reduce local cortisol concentrations in tissues like the liver and adipose tissue.

The molecular architecture of many potent 11β-HSD1 inhibitors features a sulfonamide linkage. nih.gov Research has demonstrated that replacing a carbonyl group with a bioisosteric sulfonyl group can lead to compounds with improved properties. nih.gov In this context, 2-pyridinesulfonyl chloride is reacted with various amino-benzamide scaffolds to produce pyridyl sulfonamide inhibitors. These modifications have led to the identification of compounds with enhanced potency, aqueous solubility, and liver microsomal stability, making them more viable as drug candidates. nih.govnih.gov

Diversification to Advanced Sulfuryl Derivatives

The reactivity of the sulfonyl chloride functional group extends beyond the synthesis of pharmaceutical intermediates, allowing for the creation of a broad spectrum of advanced sulfur-containing molecules.

Synthesis of Complex Sulfonamides and Sulfonyl Esters

The most fundamental and widely used reaction of 2-pyridinesulfonyl chloride is its coupling with primary and secondary amines to form sulfonamides. cbijournal.com This reaction is highly efficient and generally proceeds under mild conditions, often requiring just the amine substrate and a base (like pyridine (B92270) or triethylamine) in an aprotic solvent. rsc.org The versatility of this reaction allows for the synthesis of a vast array of complex sulfonamides by varying the amine coupling partner. chemicalbook.comresearchgate.net This method is compatible with a wide range of functional groups, enabling its use in the late-stage functionalization of intricate molecules. researchgate.net

For example, 2-pyridinesulfonyl chloride can be generated in situ and reacted with complex amines, such as substituted anilines and heterocyclic amines, to produce highly functionalized sulfonamides that are evaluated as kinase inhibitors or for other biological activities. chemicalbook.com The reaction conditions can be tailored to the specific substrates, including using microwave-assisted, solvent-free conditions to promote efficiency and align with green chemistry principles. rsc.org

| Amine Substrate | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Pyridine | Dichloromethane (B109758) (DCM) | 0-25°C | ~100% | cbijournal.com |

| 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine | Pyridine | Dichloromethane (DCM) | Ambient Temp, 3h | 12% (after purification) | chemicalbook.com |

| Various Anilines & Heterocyclic Amines | Not specified (Microwave) | Solvent-Free | Microwave Irradiation, 1.5-7 min | Good to Excellent | rsc.org |

| Chiral Amines | Not specified | Water (for sulfonyl chloride prep) | Condensation | Good | researchgate.netfigshare.com |

In addition to sulfonamides, 2-pyridinesulfonyl chloride can react with alcohols and phenols to yield the corresponding sulfonyl esters (sulfonates), further expanding its synthetic utility.

Formation of Sulfonimides and Related Structures

The chemistry of 2-pyridinesulfonyl chloride also provides pathways to more complex sulfur-nitrogen structures, such as N-acylsulfonamides and disulfonimides. N-acylsulfonamides, which contain a carbonyl group attached to the sulfonamide nitrogen, are often explored as bioisosteres of carboxylic acids in drug design. nih.govresearchgate.net These can be synthesized through various routes, including the acylation of a pre-formed pyridylsulfonamide.

Disulfonimides (or sulfonimides) are characterized by a nitrogen atom bonded to two sulfonyl groups (-SO₂-NH-SO₂-). These structures can be prepared by reacting a sulfonamide with a second, different sulfonyl chloride under basic conditions. For instance, a sulfonamide derived from 2-pyridinesulfonyl chloride could be deprotonated with a strong base and then reacted with another sulfonyl chloride (e.g., toluenesulfonyl chloride) to form an unsymmetrical disulfonimide. While direct syntheses of related sulfinamides from sulfonyl chlorides have been developed, they often require specific reducing agents like triphenylphosphine. nih.gov The stepwise formation of disulfonimides offers a controlled approach to these unique functional groups, which are of interest for their distinct electronic properties and potential as ligands or catalysts.

Heterocyclic Ring System Construction

This compound, and its neutral counterpart 2-pyridinesulfonyl chloride, serve as valuable reagents in the construction of complex heterocyclic frameworks. The electrophilic nature of the sulfonyl chloride group facilitates reactions with a variety of nucleophiles, leading to the formation of sulfonamides which can be key structural motifs or intermediates in cyclization reactions.

Utility in Pyrazole-Fused Heterocycles

While sulfonyl chlorides are broadly used in the synthesis of nitrogen-containing heterocycles, specific, documented examples of this compound being directly employed for the construction of pyrazole-fused ring systems are not prominent in surveyed research. The synthesis of such scaffolds often involves alternative strategies, such as the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions. researchgate.netmdpi.com However, the fundamental reactivity of 2-pyridinesulfonyl chloride allows for the formation of N-pyridylsulfonyl derivatives of pyrazoles, which functionalizes the pyrazole (B372694) ring for further synthetic transformations.

Generation of Novel Azacycles and Polycyclic Systems

The utility of 2-pyridinesulfonyl chloride is clearly demonstrated in the synthesis of novel nitrogen-containing polycyclic systems (azacycles). Research has shown its application in transition-metal-free amination and subsequent cyclization reactions. researchgate.net For instance, after converting 2-pyridinesulfonyl chloride to a corresponding sulfonamide, directed ortho-metalation using a magnesium-based reagent like TMPMgCl·LiCl allows for functionalization at the 3-position of the pyridine ring. This functionalized intermediate can then undergo cyclization to form fused heterocyclic systems. researchgate.net This methodology provides a pathway to valuable polycyclic scaffolds such as aza-indoles and aza-carbazoles. researchgate.net

| Starting Material Class | Key Reagents | Resulting Polycyclic System | Reference |

|---|---|---|---|

| Pyridine-2-sulfonamide | 1. TMPMgCl·LiCl 2. Electrophile 3. Cyclization Condition | Aza-indole | researchgate.net |

| Pyridine-2-sulfonamide | 1. TMPMgCl·LiCl 2. Electrophile 3. Cyclization Condition | Aza-carbazole | researchgate.net |

Catalytic Applications in Stereoselective Synthesis

The pyridinesulfonyl group, installed via this compound, is integral to the structure of certain advanced organocatalysts used in asymmetric synthesis. These catalysts are designed to create chiral molecules with high degrees of stereoselectivity.

Development of Pyrrolidine-Based Sulfonamide Organocatalysts

A significant application of aryl sulfonyl chlorides, including 2-pyridinesulfonyl chloride, is in the synthesis of bifunctional organocatalysts. Proline and other pyrrolidine (B122466) derivatives are widely used chiral scaffolds. By reacting the secondary amine of the pyrrolidine ring with a sulfonyl chloride like 2-pyridinesulfonyl chloride, a sulfonamide linkage is formed. This creates a bifunctional catalyst possessing both the pyrrolidine amine (or a derivative thereof) and a sulfonamide group. mdpi.com

The sulfonamide moiety is not merely a linker; its N-H proton can act as a hydrogen-bond donor. This ability to form hydrogen bonds is crucial for organizing the transition state of a reaction, which in turn controls the stereochemical outcome. mdpi.com The synthesis generally involves the straightforward reaction of a chiral pyrrolidine derivative with the sulfonyl chloride in the presence of a base.

Role in Asymmetric Transformations and Enantioselective Processes

Pyrrolidine-based sulfonamide organocatalysts are highly effective in a variety of asymmetric transformations. A primary example is the Michael addition of aldehydes or ketones to nitroalkenes. mdpi.com In these reactions, the catalyst activates the reactants and controls the facial selectivity of the nucleophilic attack. The pyrrolidine nitrogen typically forms an enamine intermediate with the ketone or aldehyde, while the sulfonamide's N-H group can interact with the nitro group of the electrophile through hydrogen bonding. This dual activation and rigid transition state assembly leads to high yields and excellent enantioselectivity (ee) and diastereoselectivity (dr). mdpi.com

| Asymmetric Reaction | Catalyst Type | Key Catalyst Feature | Typical Outcome | Reference |

|---|---|---|---|---|

| Michael Addition (Ketones to Nitroolefins) | Pyrrolidine-Sulfonamide | Enamine formation (pyrrolidine) and H-bonding (sulfonamide N-H) | High Yield, High dr, High ee | mdpi.com |

| Aldol (B89426) Reaction | Prolinamide-Sulfonamide | Dual activation of donor and acceptor molecules | High Enantioselectivity | mdpi.com |

Functionalization of Diverse Organic Scaffolds

2-Pyridinesulfonyl chloride is a versatile reagent for introducing the 2-pyridinesulfonyl group onto a wide range of organic molecules, particularly those containing primary or secondary amines. nordmann.global This process, known as sulfonylation, results in the formation of stable sulfonamides. This functionalization is a key step in the synthesis of pharmaceutically active compounds and complex molecular probes.

The reaction is typically straightforward, involving the treatment of an amine-containing substrate with 2-pyridinesulfonyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct. chemicalbook.com This method has been successfully applied to the synthesis of complex molecules, including those with multiple heterocyclic rings. For example, it has been used to synthesize N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide from a complex aminophenyl-thiazole derivative. chemicalbook.com Furthermore, once the pyridinesulfonamide is formed, the pyridine ring itself can be subjected to further functionalization, such as directed metalation, to introduce additional substituents. researchgate.net

| Substrate Scaffold | Reaction | Product | Application | Reference |

|---|---|---|---|---|

| Complex Primary Amine (e.g., aminophenyl-thiazole derivative) | Sulfonylation | N-Aryl-2-pyridinesulfonamide | Synthesis of complex drug-like molecules | chemicalbook.com |

| Primary/Secondary Amines | Amination | Pyridine-2-sulfonamides | Intermediates for further synthesis | researchgate.net |

| Chiral Pyrrolidines | Sulfonylation | Pyrrolidine-based sulfonamides | Development of organocatalysts | mdpi.com |

Introduction of Sulfonyl Groups into Complex Molecular Structures

The primary application of this compound is as a donor of the pyridine-2-sulfonyl group. This moiety is incorporated into target molecules, often through the reaction with nucleophiles like amines to form stable sulfonamides. The sulfonamide linkage is a critical functional group in a vast array of pharmaceuticals and bioactive compounds. The use of this reagent provides a direct and efficient method for installing the pyridinesulfonyl group onto advanced intermediates in a synthetic sequence.

Detailed research findings have demonstrated its utility in the synthesis of N-heterocyclyl-substituted amino-thiazole derivatives, which are investigated as protein kinase inhibitors. google.com In these syntheses, the reagent is reacted with a primary or secondary amine function on a complex molecular scaffold to yield the corresponding pyridinesulfonamide.

Table 1: Example of Sulfonyl Group Introduction Interactive data table. Click on headers to sort.

| Reactant A (Amine) | Reagent | Product (Sulfonamide) | Application |

|---|

Theoretical and Computational Investigations

Vibrational Spectroscopy and Structural Dynamics

Conformational Stability and Rotational Barrier Studies:Computational analyses of the conformational stability of different isomers or the energy barriers to rotation around its chemical bonds are not documented in the available literature.

Without these specific research findings and data, any attempt to generate the requested article would fall outside the explicit scope of the provided outline and would not meet the required standards of scientific accuracy and detail.

Derivative Chemistry and Analogues of 2 Chlorosulfonyl Pyridinium Chloride

Design and Synthesis of Substituted 2-Chlorosulfonyl-pyridinium Chloride Analogues

The design of substituted this compound analogues is primarily driven by the desire to modulate the electrophilicity of the sulfonyl chloride group and to introduce functional handles for further chemical transformations. The synthetic strategies employed often involve either the direct modification of a pre-formed pyridine (B92270) ring followed by sulfonation or the construction of the substituted pyridine ring as a key step.

One common approach involves the diazotization of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group to yield the corresponding pyridine-3-sulfonyl chlorides. nih.gov The conditions for this synthesis can be optimized to accommodate various substituents on the pyridine ring. nih.gov For the synthesis of pyridine-2-sulfonyl chlorides, methods such as the oxidative chlorination of azaarenethiols using reagents like sodium chlorite (B76162) (NaClO2) in water have been developed, offering a straightforward route to these compounds. rsc.org

The introduction of substituents onto the pyridine ring can be achieved through various organic reactions. For instance, functionalized bipyridines can be synthesized through the S-selective arylation of pyridylsulfides, followed by a transition-metal-free coupling protocol. researchgate.net Furthermore, multi-substituted pyridines can be prepared from ylidenemalononitriles, providing a versatile route to a range of pyridine scaffolds that can subsequently be converted to their corresponding sulfonyl chlorides. rsc.org

The following table summarizes some of the synthetic methods used for preparing substituted pyridine sulfonyl chlorides:

| Starting Material | Reagent(s) | Product | Reference |

| Substituted 3-aminopyridines | NaNO₂, HCl, SO₂/CuCl₂ | Substituted pyridine-3-sulfonyl chloride | nih.gov |

| Azaarenethiols | NaClO₂ | Azaarenesulfonyl chloride | rsc.org |

| Pyridylsulfides | Arylating agent, then coupling | Functionalized bipyridines | researchgate.net |

| Ylidenemalononitriles | Various reagents | Multi-substituted pyridines | rsc.org |

Comparative Reactivity Studies with Related Sulfonyl Chlorides

The reactivity of this compound and its analogues is a critical aspect of their chemistry, dictating their utility in synthesis. A comparative analysis with other heteroaromatic sulfonyl chlorides, such as those derived from pyridine-3, isoquinoline (B145761), and thiophene (B33073), provides valuable insights into the influence of the heteroatom and its position on the electrophilicity of the sulfonyl chloride moiety.

Pyridine-3-sulfonyl Chloride and its Derivatives

Pyridine-3-sulfonyl chloride serves as an important constitutional isomer for comparative studies. The position of the sulfonyl chloride group relative to the nitrogen atom in the pyridine ring significantly influences its reactivity. Generally, the electron-withdrawing nature of the pyridine nitrogen affects the electrophilicity of the sulfonyl group. The reactivity of both pyridine-2- and pyridine-3-sulfonyl chlorides is harnessed in the synthesis of a variety of sulfonamides by reacting them with primary and secondary amines in the presence of a base.

Isoquinoline Sulfonyl Chlorides

Isoquinoline sulfonyl chlorides represent a class of bicyclic heteroaromatic sulfonyl chlorides. The fused benzene (B151609) ring in the isoquinoline system can modulate the electronic properties of the pyridine ring and, consequently, the reactivity of the sulfonyl chloride group. Systematic structure-reactivity relationship studies on related heteroaryl sulfones, such as 2-sulfonylpyrimidines, have shown that the reactivity can be finely tuned over several orders of magnitude by strategic substitution on the heteroaromatic ring. researchgate.net This principle can be extended to isoquinoline systems, where substituents on either the pyridine or the benzene ring portion can be used to control the reactivity of the sulfonyl chloride.

Thiophene Sulfonyl Chlorides and other Heteroaromatic Sulfonyl Chlorides

Thiophene sulfonyl chlorides are five-membered heteroaromatic analogues that offer a different electronic environment compared to the six-membered pyridine ring. The sulfur atom in the thiophene ring can influence the reactivity of the sulfonyl chloride through its own electronic effects. Comparative studies with other heteroaryl sulfones have highlighted the diverse reactivity profiles that can be achieved. For instance, 2-methylsulfonylbenzothiazole has been shown to be significantly more reactive than some 2-sulfonylpyrimidine derivatives in reactions with thiols. nih.gov This suggests that the nature of the heteroaromatic ring system plays a crucial role in determining the electrophilicity of the sulfonyl group.

The table below provides a qualitative comparison of the expected reactivity of different heteroaromatic sulfonyl chlorides based on general principles and findings from related systems.

| Sulfonyl Chloride | Heteroaromatic System | Expected Relative Reactivity | Factors Influencing Reactivity |

| This compound | Pyridine (2-substituted) | High | Proximity of the electron-withdrawing nitrogen atom. |

| Pyridine-3-sulfonyl chloride | Pyridine (3-substituted) | Moderate to High | Electronic effect of the nitrogen atom at the meta position. |

| Isoquinoline sulfonyl chlorides | Isoquinoline | Variable | Fused benzene ring and position of the sulfonyl group. |

| Thiophene sulfonyl chlorides | Thiophene | Variable | Electronic properties of the sulfur-containing ring. |

Characterization and Chemical Behavior of Pyridine-Derived Sulfonylated Products

The reaction of this compound and its analogues with various nucleophiles leads to the formation of a wide array of pyridine-derived sulfonylated products, primarily sulfonamides and sulfonate esters. The characterization and understanding of the chemical behavior of these products are essential for their application in various fields.

Pyridine-Based Sulfonamides and Sulfonate Esters

Pyridine-based sulfonamides are readily synthesized by reacting the corresponding sulfonyl chloride with primary or secondary amines. These reactions typically proceed under basic conditions to neutralize the HCl byproduct. The resulting sulfonamides are often stable, crystalline solids, and their structures can be unequivocally confirmed using various spectroscopic techniques.

The formation of pyridine-based sulfonate esters is achieved by the reaction of the sulfonyl chloride with alcohols, often in the presence of a base like pyridine, which also acts as a catalyst. youtube.com Alkyl sulfonates are known to be good leaving groups in nucleophilic substitution reactions, a property that can be exploited in further synthetic transformations. youtube.com

The characterization of these products relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure of the synthesized sulfonamides and sulfonate esters. The chemical shifts and coupling constants of the pyridine ring protons provide information about the substitution pattern, while the signals from the alkyl or aryl groups of the amine or alcohol component confirm the successful formation of the desired product. For example, in the ¹H NMR spectrum of N-pyridin-3-yl-benzenesulfonamide, the signals for the pyridine and benzene ring protons are clearly distinguishable. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups in these molecules. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear in the regions of 1380-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration in sulfonamides is also a key diagnostic peak. For instance, the FT-IR spectrum of N-(4-(6-Amino-5-cyano-4-(m-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide shows characteristic peaks for N-H, C≡N, and S=O stretching vibrations. rsc.org

The following tables provide representative spectroscopic data for a pyridine-based sulfonamide and a sulfonate ester.

Table: Spectroscopic Data for a Representative Pyridine-Based Sulfonamide

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-(4-(6-Amino-5-cyano-4-(m-tolyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 8.18–7.07 (aromatic H, NH, NH₂) | 161.4, 158.7, 158.2, 155.4, 143.4, 139.1, 138.5, 132.1, 130.5, 130.2, 128.8, 127.4, 119.8, 119.5, 117.8, 117.1, 115.68, 109.1, 86.4 | 3520, 3389, 3273 (N-H), 2982 (C-H), 2218 (C≡N), 1611 (C=N), 1553 (C=C), 1336, 1158 (S=O) |

Table: Spectroscopic Data for a Representative Pyridine-Based Sulfonate Ester

| Compound | General ¹H NMR Features | General ¹³C NMR Features | General IR Features (ν, cm⁻¹) |

| Alkyl Pyridine-2-sulfonate | Signals for pyridine ring protons, signals for alkyl group protons adjacent to oxygen shifted downfield. | Signals for pyridine ring carbons, signals for alkyl group carbons. | Strong S=O stretching bands (~1370 and ~1180 cm⁻¹), C-O stretching band. |

Pyridine-Sulfonylated Heterocyclic Compounds

The introduction of a pyridine-sulfonyl group into various heterocyclic ring systems is a significant strategy in medicinal chemistry and materials science. This modification can profoundly influence the physicochemical and biological properties of the parent heterocycle. This compound, or its more commonly used precursor pyridine-2-sulfonyl chloride, serves as a key reagent in the synthesis of a diverse array of these derivatives. The reactivity of the sulfonyl chloride group allows for the formation of stable sulfonamide, sulfonate, and thioether linkages with nitrogen, oxygen, and sulfur-containing heterocycles, respectively.

Research in this area has led to the development of various synthetic protocols, including the use of stable surrogates for the often-unstable pyridine-2-sulfonyl chloride, to facilitate the efficient synthesis of these valuable compounds. nih.gov

Nitrogen-Containing Heterocycles

The reaction of pyridine-2-sulfonyl chloride with nitrogen-containing heterocycles is a widely employed method for the synthesis of N-heterocyclic sulfonamides. These compounds are of particular interest due to their prevalence in pharmacologically active molecules. nih.gov The lone pair of electrons on the nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form a stable N-S bond.

A notable example is the synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide. In this multi-step synthesis, pyridine-2-sulfonyl chloride, generated in situ from sodium 2-pyridinesulfinate and N-chlorosuccinimide, is reacted with the complex amine 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine in the presence of pyridine to yield the final sulfonamide product. chemicalbook.com

The synthesis of pyrazole-4-sulfonamides represents another important application. While not directly employing pyridine-2-sulfonyl chloride, the general principle involves the reaction of a pyrazole-4-sulfonyl chloride with various amines. nih.gov This highlights the versatility of the sulfonyl chloride moiety in constructing diverse sulfonamide libraries. For instance, 3,5-dimethyl-1H-pyrazole can be sulfonated using chlorosulfonic acid and then converted to the corresponding sulfonyl chloride with thionyl chloride. This intermediate then readily reacts with amines to form the desired sulfonamides. nih.gov

The challenges associated with the stability of some heteroaryl sulfonyl chlorides, including pyridine-2-sulfonyl chloride, have led to the development of stable surrogates. One such approach involves the preparation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. These compounds are bench-stable alternatives that can subsequently react with a broad range of amines under more vigorous conditions to furnish the corresponding N-alkyl and N-aryl sulfonamides in good yields. nih.govacs.org

| Heterocycle | Sulfonating Agent | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine | Pyridine-2-sulfonyl chloride (in situ) | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide | Demonstrates the use of in situ generated pyridine-2-sulfonyl chloride for the synthesis of complex, multi-heterocyclic sulfonamides. | chemicalbook.com |

| Various Amines | 2,4,6-Trichlorophenyl pyridine-2-sulfonate | N-Alkyl/Aryl Pyridine-2-sulfonamides | Highlights the use of a stable surrogate for the unstable pyridine-2-sulfonyl chloride, allowing for a broader substrate scope. | nih.govacs.org |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid / Thionyl chloride | 3,5-Dimethyl-1H-pyrazole-4-sulfonamides | Illustrates a general method for the synthesis of pyrazole (B372694) sulfonamides, a related class of compounds. | nih.gov |

Oxygen-Containing Heterocycles

The sulfonylation of oxygen-containing heterocycles, particularly phenols, using sulfonyl chlorides in the presence of a base like pyridine is a fundamental reaction for the formation of sulfonate esters. osti.govresearchgate.net The phenoxide ion, generated in the basic medium, acts as the nucleophile, attacking the sulfonyl chloride.

While specific examples detailing the reaction of this compound with a wide array of oxygen-containing heterocycles are not extensively documented in the readily available literature, the general reactivity pattern is well-established. For instance, the palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines with various sulfonyl chlorides leads to the formation of ortho-sulfonylated phenols after the removal of the pyridyl directing group. nih.gov This indicates the feasibility of forming O-S bonds with pyridine-based sulfonylating agents.

| Heterocycle/Substrate | Sulfonating Agent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Phenols | Aromatic Sulfonyl Chlorides (in pyridine) | Aryl Sulfonates | Pyridine acts as a catalyst and base in the sulfonylation of phenols. | osti.govresearchgate.net |

| 2-Aryloxypyridines | Sulfonyl Chlorides | ortho-Sulfonylated Phenols | Demonstrates a method for the directed sulfonylation of phenolic compounds, which could be applicable to pyridine-based sulfonyl chlorides. | nih.gov |

Sulfur-Containing Heterocycles

The synthesis of thioethers and other sulfur-containing heterocyclic derivatives through sulfonylation reactions is an area of active research. The reaction of a sulfonyl chloride with a thiol in the presence of a base can lead to the formation of a thiosulfonate, while other methods are being developed for the direct synthesis of thioethers from sulfonyl chlorides.

A direct one-pot synthesis of sulfonamides from thiols has been developed using a reagent system of hydrogen peroxide and thionyl chloride in the presence of pyridine and an amine. organic-chemistry.org This process involves the oxidative conversion of thiols to sulfonyl chlorides, which then react in situ with the amine. This methodology is applicable to a range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org

While direct sulfonylation of sulfur-containing heterocycles with this compound to form stable S-S bonds is not as commonly reported as N-sulfonylation, the principles of sulfonyl chloride reactivity suggest that such transformations are plausible under appropriate conditions. The development of novel synthetic routes to access these compounds remains an area of interest.

| Substrate | Reagent System | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic, heterocyclic, and aliphatic thiols | H₂O₂, SOCl₂, Pyridine, Amine | Sulfonamides | A one-pot method for the conversion of thiols to sulfonamides, where pyridine plays a crucial role as a base. | organic-chemistry.org |

Future Directions and Emerging Research Areas

Advancements in Asymmetric Synthesis Utilizing 2-Chlorosulfonyl-pyridinium Chloride

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives continuous innovation in asymmetric synthesis. While direct applications of this compound in this domain are not yet extensively documented, its structure suggests potential as a precursor to novel chiral reagents or catalysts.

Future research could explore the development of chiral derivatives of this compound. The introduction of a chiral auxiliary onto the pyridine (B92270) ring or as the counter-ion could lead to new reagents for enantioselective sulfonylations. These chiral reagents could potentially be employed in the synthesis of stereodefined sulfonate esters or sulfonamides, which are important functional groups in many biologically active molecules.

Furthermore, the pyridinium (B92312) moiety could be leveraged to create chiral organocatalysts. The positively charged nitrogen atom can influence the stereochemical outcome of a reaction by forming non-covalent interactions with substrates, thereby directing the approach of a reagent from a specific face. Research in this area would likely focus on modifying the 2-chlorosulfonyl group to tune the electronic and steric properties of the pyridinium catalyst, enhancing its enantioselective potential in reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder cycloadditions.

Exploration of Novel Catalytic Transformations and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a fertile ground for the application of pyridinium salts. While the catalytic utility of this compound itself is an emerging area, related pyridinium salts have demonstrated efficacy in various transformations. acs.orgtemple.edu

A plausible future application is in the activation of substrates through the formation of a reactive pyridinium intermediate. For instance, the reaction of an alcohol with this compound would generate a sulfonate ester, which could then act as a leaving group in a subsequent nucleophilic substitution. If the pyridinium salt is regenerated in a catalytic cycle, this would constitute a novel catalytic process.

Moreover, the Lewis basicity of the pyridine nitrogen, modulated by the electron-withdrawing chlorosulfonyl group, could be exploited in organocatalytic cycles. The formation of N-sulfonylated pyridinium salts as intermediates has been proposed in the C-sulfonylation of 4-alkylpyridines, a reaction catalyzed by DMAP (4-dimethylaminopyridine). rsc.org This suggests that this compound could potentially play a role in similar transformations, either as a catalyst or as a precursor to the active catalytic species. The development of such catalytic systems would offer milder and more selective alternatives to traditional metal-catalyzed reactions.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. acs.orgambeed.com The integration of this compound with these modern synthetic methodologies is a promising area for future investigation.

The high reactivity of sulfonyl chlorides can lead to exothermic reactions that are challenging to control on a large scale in batch processes. Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and minimizing the risk of thermal runaway. Future research could focus on developing continuous-flow processes for reactions involving this compound, such as the synthesis of sulfonamides or sulfonate esters. This would not only improve the safety profile of these reactions but also allow for the on-demand generation of products with high purity.

From a sustainability perspective, the development of greener synthetic routes to and from this compound is crucial. This includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and designing processes that minimize waste. For example, research into the biodegradability of pyridinium-based ionic liquids is an active area, and similar principles could be applied to the design of more sustainable pyridinium reagents. nih.gov

Computational Design and Discovery of New Reagents and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new reagents and catalysts. The application of in silico methods to this compound could accelerate the discovery of its novel applications.

Density functional theory (DFT) calculations could be employed to predict the reactivity of this compound with a wide range of substrates. This would allow researchers to identify promising reaction pathways and to design experiments more efficiently. For example, computational screening could be used to identify new classes of nucleophiles that are likely to react selectively with the sulfonyl chloride group.

Furthermore, computational tools can aid in the design of new catalysts based on the pyridinium scaffold. By modeling the transition states of potential catalytic cycles, researchers can gain insights into the factors that control reactivity and selectivity. This knowledge can then be used to design modified versions of this compound with enhanced catalytic activity or stereoselectivity. In silico studies have already been successfully applied to the design and understanding of other pyridinium-based systems, such as ionic liquids for antibacterial applications, paving the way for similar investigations into this reactive compound. acs.orgacs.org

Supramolecular Assembly and Host-Guest Chemistry Applications

Supramolecular chemistry, the study of systems composed of two or more molecules held together by non-covalent interactions, offers exciting possibilities for the application of pyridinium salts. The charged pyridinium ring is capable of engaging in a variety of intermolecular interactions, including ion-pairing, hydrogen bonding, and π-stacking, making it an attractive building block for the construction of complex supramolecular architectures. rsc.orgacs.org

Future research could explore the use of this compound as a component in the self-assembly of functional materials. For example, by reacting the chlorosulfonyl group with a molecule containing a complementary recognition site, it may be possible to create amphiphiles that self-assemble into well-defined nanostructures such as micelles, vesicles, or hydrogels. nih.gov These materials could have applications in drug delivery, sensing, or catalysis.

In the realm of host-guest chemistry, the pyridinium moiety can act as a binding site for anionic or electron-rich guest molecules. The design of macrocyclic hosts containing the 2-sulfonyl-pyridinium motif could lead to new receptors with high affinity and selectivity for specific guests. Such systems could be used for the selective extraction of anions from solution or as components in molecular sensors. The ability of pyridinium salts to form host-guest complexes with crown ethers has been demonstrated, highlighting the potential for creating complex and functional supramolecular systems. acs.org

Q & A

Basic: What safety protocols are critical when handling 2-Chlorosulfonyl-pyridinium chloride in laboratory settings?

Answer:

this compound is highly reactive and corrosive. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Ventilation: Ensure adequate airflow to disperse hazardous gases (e.g., HCl, SO) released during decomposition .

- Moisture Avoidance: Store in airtight containers under inert gas (e.g., N) to prevent hydrolysis, which can generate toxic byproducts .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal as hazardous waste .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

Common routes include:

- Sulfonation-Chlorination: React pyridine with chlorosulfonic acid (ClSOH) under controlled conditions (0–5°C) to form the sulfonyl chloride intermediate, followed by quaternization with HCl. Yields typically range from 60–75% .

- Direct Chlorination: Pyridinium sulfonate derivatives may undergo chlorination using PCl or SOCl, though side reactions (e.g., ring chlorination) require careful temperature modulation (reflux at 80°C for 2 hours) .

- Purification: Recrystallization from dry dichloromethane/hexane mixtures ensures high purity (>95%) .